Cas no 371163-96-1 (Epicocconone)

Epicocconone structure
Epicocconone structure
Nome del prodotto:Epicocconone
Numero CAS:371163-96-1
MF:C23H22O7
MW:410.416587352753
CID:4524353
PubChem ID:10223268

Epicocconone Proprietà chimiche e fisiche

Nomi e identificatori

    • Q1346935
    • (6S,9aS)-3-((1Z,4E,6E,8E)-1-hydroxy-3-oxodeca-1,4,6,8-tetraen-1-yl)-6-(hydroxymethyl)-9a-methyl-5,6-dihydro-2H-furo[3,2-g]isochromene-2,9(9aH)-dione
    • Lava Purple
    • AKOS040751699
    • Epicocconone [MI]
    • CHEBI:51226
    • Lightning Fast
    • UNII-6QLH9631R8
    • 371163-96-1
    • (6S,9aS)-6-(hydroxymethyl)-3-[(1Z,4E,6E,8E)-1-hydroxy-3-oxodeca-1,4,6,8-tetraenyl]-9a-methyl-5,6-dihydrofuro[3,2-g]isochromene-2,9-dione
    • 2H-Furo[3,2-g][2]benzopyran-2,9(9aH)-dione, 5,6-dihydro-6-(hydroxymethyl)-3-[(1Z,4E,6E,8E)-1-hydroxy-3-oxo-1,4,6,8-decatetraen-1-yl]-9a-methyl-, (6S,9aS)-
    • 6QLH9631R8
    • DTXSID201045776
    • 2H-Furo(3,2-g)(2)benzopyran-2,9(9ah)-dione, 5,6-dihydro-6-(hydroxymethyl)-3-((1Z,4E,6E,8E)-1-hydroxy-3-oxo-1,4,6,8-decatetraen-1-yl)-9a-methyl-, (6S,9aS)-
    • SCHEMBL9999829
    • epicocconone
    • (6S,9aS)-6-(hydroxymethyl)-3-[(1Z,4E,6E,8E)-1-hydroxy-3-oxodeca-1,4,6,8-tetraen-1-yl]-9a-methyl-5,6-dihydro-2H-furo[3,2-g]isochromene-2,9(9aH)-dione
    • Deep Purple
    • (6S,9aS)-5,6-Dihydro-6-(hydroxymethyl)-3-((1Z,4E,6E,8E)-1-hydroxy-3-oxo-1,4,6,8-decatetraen-1-yl)-9a-methyl-2H-furo(3,2-g)(2)benzopyran-2,9(9ah)-dione
    • (6S,9aS)-6-(hydroxymethyl)-3-((1Z,4E,6E,8E)-1-hydroxy-3-oxodeca-1,4,6,8-tetraen-1-yl)-9a-methyl-5,6-dihydro-2H-furo(3,2-g)isochromene-2,9(9aH)-dione
    • (6S,9aS)-6-(hydroxymethyl)-3-((1Z,4E,6E,8E)-1-hydroxy-3-oxodeca-1,4,6,8-tetraenyl)-9a-methyl-5,6-dihydrofuro(3,2-g)isochromene-2,9-dione
    • Epicocconone
    • Inchi: InChI=1S/C23H22O7/c1-3-4-5-6-7-8-15(25)11-19(26)20-18-10-14-9-16(12-24)29-13-17(14)21(27)23(18,2)30-22(20)28/h3-8,10-11,13,16,24,26H,9,12H2,1-2H3/b4-3+,6-5+,8-7+,19-11-/t16-,23-/m0/s1
    • Chiave InChI: JKMBMIMLVFMXRW-LYYFRFARSA-N
    • Sorrisi: CC=CC=CC=CC(=O)C=C(C1=C2C=C3CC(OC=C3C(=O)C2(OC1=O)C)CO)O

Proprietà calcolate

  • Massa esatta: 410.13655304g/mol
  • Massa monoisotopica: 410.13655304g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 6
  • Complessità: 1000
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 4
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 110Ų
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.